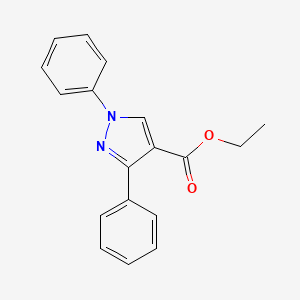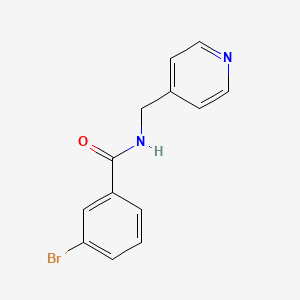
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide, also known as CFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. CFMP belongs to the class of amides and is synthesized using a specific method that involves the reaction of 4-chloro-2-fluoroaniline with 2-methylpropanoic acid.
Mecanismo De Acción
The exact mechanism of action of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of the endocannabinoid system. N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has been shown to inhibit the breakdown of endocannabinoids such as anandamide, which results in increased activation of the CB1 receptor. This activation leads to the modulation of various physiological processes such as pain perception, appetite, and mood.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has also been shown to reduce pain perception by modulating the activity of the CB1 receptor. Additionally, N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has been shown to have anticonvulsant effects, which may be useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide is its high affinity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has also been shown to have good bioavailability and is well-tolerated in animal models. However, one of the limitations of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide is its relatively low potency compared to other CB1 receptor agonists. Additionally, N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has a relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4-chloro-2-fluorophenyl)-2-methylpropanamide. One area of interest is the development of more potent CB1 receptor agonists based on the structure of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide. Another area of interest is the investigation of the potential therapeutic effects of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide in various disease models. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide and its effects on the endocannabinoid system.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide involves the reaction of 4-chloro-2-fluoroaniline with 2-methylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N-(4-chloro-2-fluorophenyl)-2-methylpropanamide.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has been extensively studied for its potential as a pharmacological agent. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has been investigated for its potential in treating various conditions such as neuropathic pain, epilepsy, and inflammatory bowel disease. Studies have also shown that N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has a high affinity for the cannabinoid CB1 receptor, which is involved in the modulation of pain, appetite, and mood.
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-6(2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAKORAGHLVHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5801743.png)

![N-(1-propyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5801760.png)
![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5801768.png)

![ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5801791.png)

![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl propionate](/img/structure/B5801797.png)





![2-chloro-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5801849.png)